molecular formula C14H12N2O8S4 B14449473 Diethyl 5,5'-disulfanediylbis(4-nitrothiophene-2-carboxylate) CAS No. 74462-73-0

Diethyl 5,5'-disulfanediylbis(4-nitrothiophene-2-carboxylate)

Cat. No.: B14449473
CAS No.: 74462-73-0
M. Wt: 464.5 g/mol
InChI Key: WLXMEJCPUQXJQF-UHFFFAOYSA-N
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Description

Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) is a chemical compound known for its unique structure and properties It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

The synthesis of Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method includes the use of diethyl 4-nitrothiophene-2-carboxylate as a starting material, which undergoes a disulfide bond formation reaction to yield the desired compound. The reaction conditions often involve the use of oxidizing agents and solvents such as ethanol or acetonitrile .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups such as halides or alkyl groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The disulfide bond in the compound can also undergo redox reactions, contributing to its activity in biological systems .

Comparison with Similar Compounds

Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) can be compared with other thiophene derivatives such as:

Properties

CAS No.

74462-73-0

Molecular Formula

C14H12N2O8S4

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 5-[(5-ethoxycarbonyl-3-nitrothiophen-2-yl)disulfanyl]-4-nitrothiophene-2-carboxylate

InChI

InChI=1S/C14H12N2O8S4/c1-3-23-11(17)9-5-7(15(19)20)13(25-9)27-28-14-8(16(21)22)6-10(26-14)12(18)24-4-2/h5-6H,3-4H2,1-2H3

InChI Key

WLXMEJCPUQXJQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)SSC2=C(C=C(S2)C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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